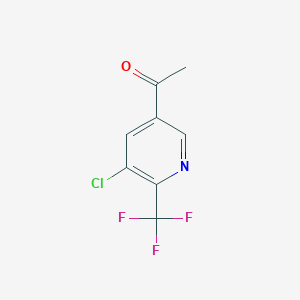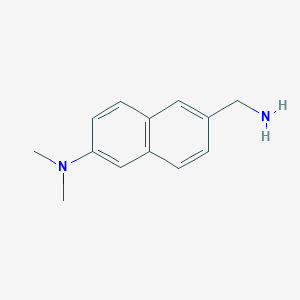
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine is an organic compound belonging to the class of naphthalene derivatives This compound features a naphthalene ring substituted with an aminomethyl group at the 6-position and a dimethylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine typically involves the aminomethylation of naphthalene derivatives. One common method is the Mannich reaction, which involves the condensation of naphthalene with formaldehyde and a secondary amine, such as dimethylamine, in the presence of an acid catalyst . The reaction proceeds under mild conditions, often at room temperature, and yields the desired aminomethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as vanadium (IV) and (V) salts have been shown to improve the aminomethylation process, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-(aminomethyl)-N,N-dimethylnaphthalen-1-amine
- 6-(aminomethyl)-N,N-dimethylnaphthalen-3-amine
- 6-(aminomethyl)-N,N-dimethylnaphthalen-4-amine
Uniqueness
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The position of the aminomethyl and dimethylamine groups influences its reactivity and binding interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-(aminomethyl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C13H16N2/c1-15(2)13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8H,9,14H2,1-2H3 |
InChI Key |
DGYJEJFZXRAHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
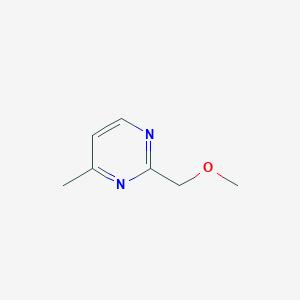
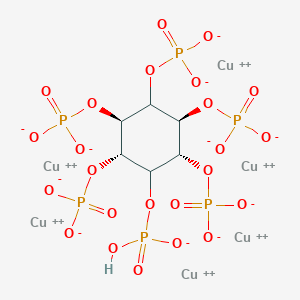
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
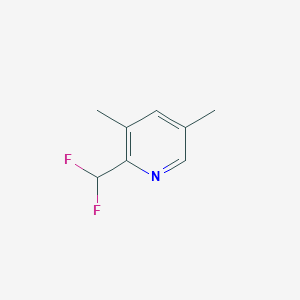

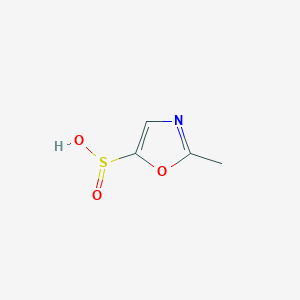


![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)


